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Executive Summary

This technical guide provides a rigorous framework for utilizing Avibactam Sodium Hydrate

(NXL-104) in the study of bacterial resistance mechanisms. Unlike legacy

-lactam-based inhibitors (e.g., clavulanate, tazobactam) that function as "suicide substrates,"
avibactam utilizes a diazabicyclooctane (DBO) scaffold to function as a reversible covalent
inhibitor. This distinction is critical for experimental design, particularly when investigating the
kinetics of enzyme inhibition and the evolution of resistance in Enterobacterales and
Pseudomonas aeruginosa.

This document details the physicochemical properties, mechanistic basis, and validated
protocols for deploying avibactam as a chemical probe to distinguish between serine
carbapenemases (Class A/D) and metallo-

-lactamases (Class B), and to characterize emerging resistance phenotypes.

Part 1: Mechanistic Foundation
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The Diazabicyclooctane (DBO) Paradigm

The efficacy of avibactam stems from its thermodynamic reversibility. Upon binding to the
active site serine of a

-lactamase, the DBO ring opens to form a covalent carbamyl-enzyme complex. Crucially, this
complex is resistant to hydrolysis. Instead of being degraded (turnover), the reaction reverses:
the ring recyclizes, regenerating the intact avibactam molecule, which can then inhibit
additional enzyme molecules.[1][2][3][4]

Target Spectrum:

o Class A (Serine Penicillinases/Carbapenemases): High potency against KPC, CTX-M, TEM,
SHV.

e Class C (Cephalosporinases): Potent inhibition of AmpC (chromosomal and plasmid-
mediated).[5]

o Class D (Oxacillinases): Active against specific variants like OXA-48; limited activity against
Acinetobacter OXA-carbapenemases (e.g., OXA-23).

e Class B (Metallo-

-lactamases):Inactive. Avibactam does not chelate zinc or inhibit MBLs (NDM, VIM, IMP).

Visualization: The Reversible Covalent Cycle

The following diagram illustrates the kinetic distinction between avibactam's reversible cycling
and the irreversible hydrolysis path of traditional substrates.
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Caption: Kinetic pathway of Avibactam inhibition. Note the dominant reversible recyclization
pathway (blue dashed line) versus the negligible hydrolysis pathway typical of suicide
inhibitors.

Part 2: Experimental Design Strategy
Differentiating Resistance Mechanisms

Avibactam is an essential tool for "gap analysis" in resistance profiling. By comparing MICs of a
partner

-lactam (e.g., Ceftazidime) with and without Avibactam, researchers can infer the underlying
resistance mechanism.

Ceftazidime (CAZ) CAZ + Avibactam Probable

Phenotype .
MIC MIC Mechanism
Serine
ESBL/AmpC High (> 8 mg/L) Low (< 4 mg/L) Jlactamase (CTX-M
SHV, AmpC).
Serine
KPC / OXA-48 High (> 8 mg/L) Low (<4 mg/L)
Carbapenemase.
Metallo-
MBL (NDM/VIM) High (> 8 mg/L) High (> 8 mg/L)
-lactamase (Class B).
Non-enzymatic
Porin Loss + Efflux High Intermediate/High resistance (often seen
in P. aeruginosa).
Specific KPC
) ) ) mutations (e.g.,
KPC Variant High High

D179Y) conferring
avibactam resistance.

The "KPC Variant" Trap
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A critical phenomenon in drug development is the emergence of KPC variants (e.g., KPC-3
variants with D179Y substitutions) that confer resistance to Ceftazidime-Avibactam. These
mutations alter the active site to prevent avibactam binding or trap it, but often restore
susceptibility to Meropenem by destabilizing the enzyme's ability to hydrolyze carbapenems.

o Experimental Tip: If an isolate is CAZ-AVI Resistant but Meropenem Susceptible, sequence
blakPC immediately.

Part 3: Core Protocols

Protocol A: Preparation of Avibactam Sodium Hydrate
Stock

Safety Note: Avibactam is a potent inhibitor. Handle with PPE. Solubility: Soluble in water (>50
mg/mL) and DMSO. Water is preferred for biological compatibility.

e Calculation:

o

Molecular Weight (Avibactam Sodium): ~287.23 g/mol .

[¢]

Target Stock Concentration: 10 mg/mL (10,000 mg/L).

[e]

Note: Adjust for purity and water content (hydrate form) listed on the CoA.

Formula:

[e]

 Dissolution:

o Weigh powder into a sterile polypropylene tube.

o Add sterile distilled water (or PBS pH 7.2) to volume.

o Vortex gently until fully dissolved (solution should be clear/colorless).
« Sterilization:

o Filter through a 0.22

m PES membrane (Low protein binding).
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o Storage:
o Aliquot into small volumes (e.g., 100

L) to avoid freeze-thaw cycles.

o Store at -80°C (Stable for >6 months). Store at -20°C for up to 1 month.

Protocol B: Fixed-Concentration MIC Determination

The CLSI and EUCAST standard for avibactam testing utilizes a fixed concentration of the
inhibitor while titrating the partner antibiotic.

Reagents:

o Cation-Adjusted Mueller-Hinton Broth (CAMHB).

o Ceftazidime (CAZ) serial dilutions (0.06 — 128 mg/L).

e Avibactam stock (prepared above).[6][7][8]

Workflow:

o Prepare Plates: In a 96-well plate, dispense CAZ serial dilutions (50

L) across columns 1-11.

e Add Avibactam: Add Avibactam to all wells to achieve a final fixed concentration of 4 mg/L.
o Calculation: If adding 25

L of Avibactam solution to a final 100

L well volume, the working solution must be 16 mg/L (4x).
 Inoculum: Prepare bacterial suspension to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 50

L to wells (Final inoculum:

CFU/mL).
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e Incubation: 35°C + 2°C for 16-20 hours.

e Readout: The MIC is the lowest concentration of CAZ that inhibits visible growth in the
presence of 4 mg/L Avibactam.

Protocol C: Double-Disc Synergy Test (DDST) for MBL
Detection

This protocol differentiates MBLs (Avibactam resistant) from Serine Carbapenemases.

o Lawn Preparation: Swab a Mueller-Hinton Agar plate with a 0.5 McFarland suspension of the
test isolate.

» Disc Placement:
o Place a Ceftazidime-Avibactam (CZA) disc.[9][10]
o Place an Aztreonam (ATM) disc 20 mm away (center-to-center).[10]

o Rationale: MBLs hydrolyze CZA but cannot hydrolyze Aztreonam. However, MBL
producers often co-express ESBLs/AmpC that hydrolyze Aztreonam.

e Interpretation:

o Synergy (Ghost Zone): If the zone of inhibition around the Aztreonam disc expands
towards the CZA disc, the isolate likely produces an MBL. Avibactam (diffusing from the
CZA disc) inhibits the co-expressed ESBL/AmpC, allowing Aztreonam to kill the MBL-
producing bacteria.

Part 4: Resistance Characterization Workflow

The following decision tree outlines the logical flow for characterizing a Gram-negative isolate
exhibiting

-lactam resistance.
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Isolate: Carbapenem Resistant (CR)

Test 1: Ceftazidime-Avibactam (CZA) MIC

Susceptible (< 8/4 mg/L) Resistant (> 8/4 mg/L)

: l

Mechanism: KPC, OXA-48, Test 2: EDTA Synergy /
ESBL, or AmpC Aztreonam + Avibactam

MBL Detected No MBL

Synergy Positive j Synergy Negative

/ |

Mechanism: Metallo-B-lactamase Mechanism: Porin Loss + Efflux
(NDM, VIM, IMP) or KPC Variant (D179Y)
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Caption: Logical workflow for classifying carbapenem-resistant isolates using Avibactam as a
diagnostic probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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